tert-Butyl 2-cyano-2-methylpiperidine-1-carboxylate

Description

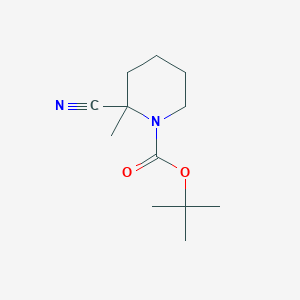

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyano-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(14,4)9-13/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJGITBGEUGJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-cyano-2-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyano-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

tert-Butyl 2-cyano-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, facilitating the development of new drugs. For instance, it has been utilized in the synthesis of compounds with potential therapeutic effects against neurological disorders and other diseases.

1.2 Asymmetric Synthesis

The compound is particularly valuable in asymmetric synthesis due to the presence of the cyano group, which can participate in nucleophilic addition reactions. This property makes it a key building block for creating chiral centers in complex molecules, essential for developing enantiomerically pure drugs .

Agrochemical Applications

2.1 Pesticide Development

In agrochemistry, this compound is explored as an intermediate for synthesizing novel pesticides. Its ability to modify biological activity through structural variations makes it a candidate for designing more effective agrochemicals that target specific pests while minimizing environmental impact .

Organocatalysis

The compound has been investigated for its potential role as an organocatalyst in various chemical reactions. The tert-butyl group enhances its lipophilicity, which can improve reaction rates and selectivity in catalyzed processes, making it suitable for green chemistry applications .

Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds with anti-inflammatory properties. The compound was used to create derivatives that exhibited significant inhibition of pro-inflammatory cytokines in vitro, showcasing its potential therapeutic applications .

Development of Chiral Drugs

Research highlighted its application in the synthesis of chiral drugs through asymmetric transformations. By employing this compound as a chiral auxiliary, researchers successfully synthesized several enantiomerically pure compounds with enhanced pharmacological profiles compared to their racemic counterparts .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity at the 2-position, making it more reactive in nucleophilic substitutions compared to methoxy (-OCH3) or hydroxymethyl (-CH2OH) substituents .

- Biological Relevance: Chloropyrazine and methoxyphenyl derivatives (e.g., ) are often used in kinase or receptor-targeted drug design, whereas the cyano group may favor interactions with enzymes like nitric oxide synthases .

Physicochemical Properties

- Polarity: The cyano group increases polarity compared to methoxy derivatives but reduces it relative to chloropyrazine analogs .

- Crystallinity : Piperidine derivatives with rigid substituents (e.g., chloropyrazine ) are more likely to crystallize than flexible analogs like the target compound.

Biological Activity

Introduction

Tert-butyl 2-cyano-2-methylpiperidine-1-carboxylate (CAS No. 746658-72-0) is a compound of interest in medicinal chemistry due to its unique structural features, including a piperidine ring and a cyano group. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.27 g/mol. The compound features two chiral centers, allowing for multiple enantiomeric forms, which can influence its biological activity and interactions with targets.

Enzyme Inhibition

Studies indicate that compounds with similar structures may exhibit inhibitory effects on various proteases and kinases involved in critical biological pathways. For example, nitrile groups are known to interact with serine proteases and other enzyme classes, suggesting that this compound could share similar properties .

Potential Therapeutic Applications

The piperidine scaffold is widely recognized in pharmacology for its utility in drug design. The modification of the cyano group allows for further functionalization, potentially leading to new drug candidates targeting diseases such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

- Synthesis and Application in Drug Development

- Inhibitory Potency Studies

-

Structural Activity Relationship (SAR) Studies

- SAR studies suggest that modifications to the piperidine ring and cyano group can significantly impact biological activity. For instance, the introduction of additional functional groups has been shown to enhance solubility and metabolic stability while maintaining or improving biological efficacy .

Q & A

Q. How can isotopic labeling (e.g., -cyanide) elucidate metabolic pathways of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.